molecular formula C30H30N2O3S B4741947 2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide

2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide

Cat. No. B4741947
M. Wt: 498.6 g/mol
InChI Key: NRMUBUSHXAZWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide, also known as BPNB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide exerts its effects by inhibiting the activity of specific enzymes and proteins in cells. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDAC activity, this compound can lead to changes in gene expression and cell differentiation, which may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of HDAC activity, and the promotion of neurite outgrowth in neurons. It has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide is its potential as a lead compound for the development of new drugs with similar structures and properties. It is also relatively easy to synthesize and has been found to have low toxicity in animal studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of this compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.

Scientific Research Applications

2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a lead compound for the development of new drugs with similar structures and properties.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(4-butylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O3S/c1-2-3-12-24-19-21-26(22-20-24)31-30(33)28-17-10-11-18-29(28)32(23-25-13-6-4-7-14-25)36(34,35)27-15-8-5-9-16-27/h4-11,13-22H,2-3,12,23H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMUBUSHXAZWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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